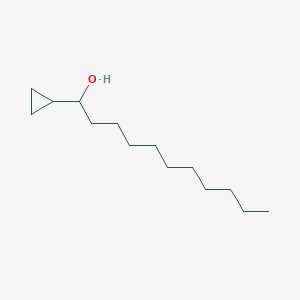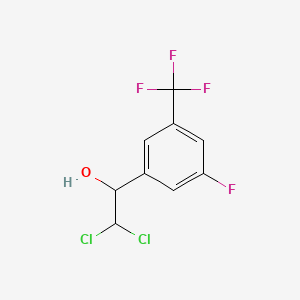
4-Bromo-3-(tributylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn. It is a derivative of pyridine, where the 4-position is substituted with a bromine atom and the 3-position is substituted with a tributylstannyl group. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tributylstannyl)pyridine typically involves the stannylation of 4-bromo-3-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-Bromo-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions.
科学的研究の応用
4-Bromo-3-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-Bromo-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group and the bromine atom. The stannyl group can undergo oxidative addition with palladium catalysts, facilitating coupling reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of new bonds .
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(trimethylstannyl)pyridine
- 4-Bromo-3-(triethylstannyl)pyridine
- 4-Bromo-3-(triphenylstannyl)pyridine
Uniqueness
4-Bromo-3-(tributylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and selectivity in coupling reactions compared to other stannylated pyridines .
特性
分子式 |
C17H30BrNSn |
|---|---|
分子量 |
447.0 g/mol |
IUPAC名 |
(4-bromopyridin-3-yl)-tributylstannane |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
InChIキー |
CJXYLHAICTVVMY-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)

